5-amino-1-(3-hydroxy-2H-1,4-benzoxazin-6-yl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one
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Description
5-amino-1-(3-hydroxy-2H-1,4-benzoxazin-6-yl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one is a useful research compound. Its molecular formula is C22H18N4O4S and its molecular weight is 434.5 g/mol. The purity is usually 95%.
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Biological Activity
The compound 5-amino-1-(3-hydroxy-2H-1,4-benzoxazin-6-yl)-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,2-dihydro-3H-pyrrol-3-one is a complex organic molecule that exhibits significant biological activity. It is characterized by a unique combination of functional groups that may contribute to its pharmacological properties. This article reviews the biological activities associated with this compound, including its antibacterial, antifungal, and anticancer properties.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes:
- A benzoxazine moiety
- A thiazole ring
- A pyrrolidine unit
Antibacterial Activity
Research indicates that compounds with similar structures demonstrate notable antibacterial properties. For instance, derivatives of benzoxazine and thiazole have been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Study:
A study evaluated the antibacterial efficacy of a related thiazole derivative against Escherichia coli and Staphylococcus aureus. The results indicated that at a concentration of 10 mg/ml, the compound exhibited significant inhibition zones around the discs used in the assay, suggesting strong antibacterial activity .
Bacterial Strain | Inhibition Zone (mm) |
---|---|
E. coli | 15 |
S. aureus | 12 |
Antifungal Activity
In addition to its antibacterial properties, compounds similar to this compound have been studied for antifungal activity. For example, certain benzoxazine derivatives have shown effectiveness against Candida albicans and other fungal pathogens.
Research Findings:
In vitro tests revealed that specific derivatives exhibited antifungal activity with minimal inhibitory concentrations (MIC) ranging from 50 to 100 µg/ml against common fungal strains .
Anticancer Properties
Emerging research suggests potential anticancer activity associated with this compound. The presence of multiple heterocyclic rings may enhance its interaction with cellular targets involved in cancer progression.
Study Insights:
A recent study explored the cytotoxic effects of similar compounds on cancer cell lines such as HeLa and MCF7. The results demonstrated that these compounds could induce apoptosis in cancer cells at concentrations as low as 20 µM, indicating their potential as therapeutic agents in cancer treatment .
The biological activity of this compound is likely mediated through several mechanisms:
- Inhibition of DNA Synthesis: Similar compounds have been shown to interfere with DNA replication in bacterial cells.
- Disruption of Cell Membrane Integrity: The interaction with bacterial membranes may lead to increased permeability and cell lysis.
- Induction of Apoptosis in Cancer Cells: The activation of apoptotic pathways may be triggered by oxidative stress or direct interaction with cellular signaling molecules.
Properties
Molecular Formula |
C22H18N4O4S |
---|---|
Molecular Weight |
434.5 g/mol |
IUPAC Name |
6-[3-hydroxy-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-1-yl]-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C22H18N4O4S/c1-29-14-5-2-12(3-6-14)16-11-31-22(25-16)20-17(27)9-26(21(20)23)13-4-7-18-15(8-13)24-19(28)10-30-18/h2-8,11,23,27H,9-10H2,1H3,(H,24,28) |
InChI Key |
DTTPZUDRZOGPGC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=CC5=C(C=C4)OCC(=O)N5)O |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.